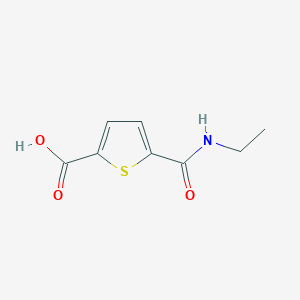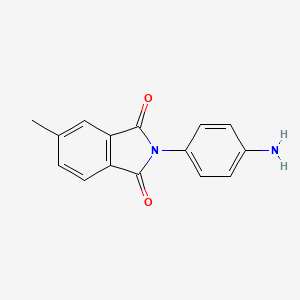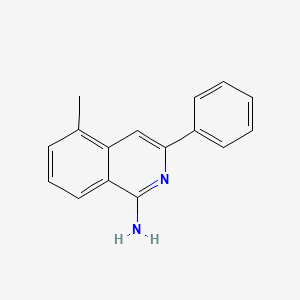
5-Methyl-3-phenylisoquinolin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-phenylisoquinolin-1-amine is a heterocyclic aromatic amine, belonging to the isoquinoline family Isoquinolines are known for their diverse biological activities and are found in many natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-phenylisoquinolin-1-amine can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines . Another method involves the cyclization of beta-arylethylamines with carbonyl compounds in the presence of hydrogen chloride . These reactions typically require strong acids or bases as catalysts and may involve high temperatures and pressures.
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves catalytic processes to improve yield and selectivity. For example, palladium-catalyzed coupling reactions followed by cyclization can efficiently produce isoquinolines . These methods are designed to be scalable and environmentally friendly, minimizing the use of hazardous reagents and reducing waste.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-phenylisoquinolin-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Produces quinoline derivatives.
Reduction: Leads to the formation of tetrahydroisoquinolines.
Substitution: Results in various substituted isoquinolines depending on the reagent used.
Scientific Research Applications
5-Methyl-3-phenylisoquinolin-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 5-Methyl-3-phenylisoquinolin-1-amine involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death . The compound’s aromatic structure allows it to intercalate with DNA, disrupting replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
Quinoline: Another nitrogen-containing heterocycle with similar biological activities.
Isoquinoline: The parent compound of 5-Methyl-3-phenylisoquinolin-1-amine, with a simpler structure.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups enhance its stability and reactivity, making it a valuable compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C16H14N2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
5-methyl-3-phenylisoquinolin-1-amine |
InChI |
InChI=1S/C16H14N2/c1-11-6-5-9-13-14(11)10-15(18-16(13)17)12-7-3-2-4-8-12/h2-10H,1H3,(H2,17,18) |
InChI Key |
QUWTYVSFUFSZSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(N=C(C2=CC=C1)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


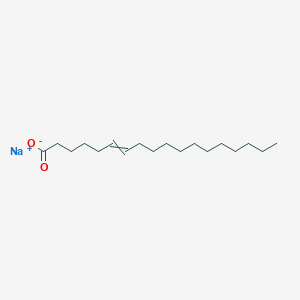
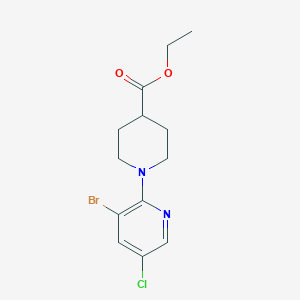
![[4-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone](/img/structure/B13873368.png)
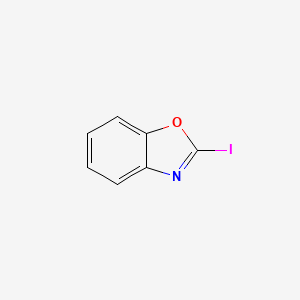
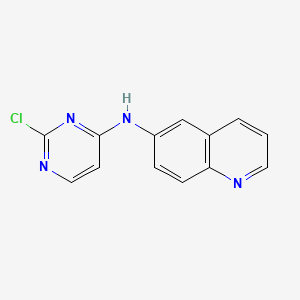

![(2-Aminophenyl)[2-(3-pyridinyl)ethyl]amine](/img/structure/B13873400.png)
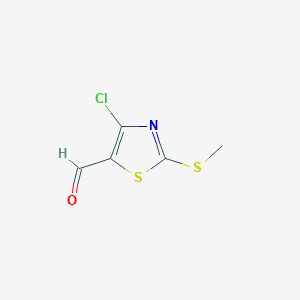

![2-[1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethyl]sulfanyl-4,6-dimethylpyrimidine](/img/structure/B13873416.png)
![Methyl 2-[[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]acetate](/img/structure/B13873420.png)
![8-Quinoxalin-6-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13873423.png)
